![molecular formula C8H6F3NO3 B1415820 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid CAS No. 1803809-28-0](/img/structure/B1415820.png)
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid
Overview
Description
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid (DFMFPAA) is an organic compound that has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various compounds, as a reagent in biochemical and physiological studies, and as a tool in drug discovery. DFMFPAA has unique properties that make it an attractive choice for lab experiments and research.
Scientific Research Applications
1. Crystal Structure Analysis
- Fluoropyridine Herbicides : The compound, with a similar structure to 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid, has been utilized in studying the crystal structures of fluoropyridine herbicides. These studies help in understanding the molecular interactions and stability of such compounds (Park, Choi, Kwon, & Kim, 2016).
2. Safety Assessment in Food Contact Materials
- Polymer Production Aid : Research has been conducted on related fluorinated acetic acid compounds for their safety as polymer production aids in the manufacture of fluoropolymers used in food contact materials. These studies are crucial for ensuring consumer safety and regulatory compliance (Flavourings, 2014).
3. Radioactivity Detection in Gels
- Fluorographic Procedures : Studies have optimized fluorographic procedures using acetic acid solutions for detecting radioactivity in polyacrylamide gels. These methods are significant in biochemical research for analyzing protein and nucleic acid samples (Skinner & Griswold, 1983).
4. Synthesis of Ethers and Esters
- Chemical Synthesis : Research on derivatives of acetic acids, like the ethers of 2-(1,2,4-triazoles-3-iltio)acetic acids, have shown a range of biological activities. These compounds can be intermediates in the synthesis of various chemical structures, contributing to pharmaceutical and chemical research (Salionov, 2015).
5. Synthesis and Characterization of Antibiotics
- Antibiotic Development : The synthesis of fluoropyridines, including processes like the Balz-Schiemann reaction, plays a crucial role in the development of new antibacterial agents. This research contributes to finding effective treatments for bacterial infections (Matsumoto et al., 1984).
Mechanism of Action
properties
IUPAC Name |
2-[4-(difluoromethoxy)-5-fluoropyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-5-3-12-4(2-7(13)14)1-6(5)15-8(10)11/h1,3,8H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONPOBFMELNTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218905 | |
Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid | |
CAS RN |
1803809-28-0 | |
Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803809-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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